molecular formula C10H16FN3O B1475701 3-(Tert-butyl)-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole CAS No. 2097936-77-9

3-(Tert-butyl)-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole

Cat. No. B1475701
CAS RN: 2097936-77-9
M. Wt: 213.25 g/mol
InChI Key: ZKZJPZRTGSKSRD-UHFFFAOYSA-N
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Description

3-(Tert-butyl)-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole is a chemical compound that is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of this compound is not clearly mentioned in the available resources .


Chemical Reactions Analysis

The chemical reactions involving this compound are not clearly mentioned in the available resources .


Physical And Chemical Properties Analysis

This compound is a solid compound . It is used for pharmaceutical testing .

Scientific Research Applications

Synthesis and Medicinal Applications

  • Natural Product Analogs Synthesis : Synthesized analogs of natural products containing a 1,2,4-oxadiazole ring, like 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)pyrrolidine-2,5-dione, have shown significant antitumor activity. Compound 7 exhibited a mean IC50 value of approximately 9.4 µM, indicating potent efficacy in vitro against a panel of 11 cell lines (Maftei et al., 2013).

  • Enzymatic C-Demethylation Study : The in vitro metabolism of a novel dipeptidyl peptidase-4 inhibitor, which includes an oxadiazole moiety, was studied using a hepatic microsomal system. The study revealed significant insights into the metabolic pathways and interactions of such compounds (Yoo et al., 2008).

  • Antibacterial and Anthelmintic Activity : A compound synthesized via condensation reaction, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, demonstrated moderate anthelmintic and poor antibacterial activities in vitro (Sanjeevarayappa et al., 2015).

Materials Science and Photophysics

  • Green Light Emitting Molecule Synthesis : A novel molecule based on Donor-π-Acceptor strategy, which incorporates a 1,3,4-oxadiazole unit, was synthesized and characterized for its photophysical properties. This study is significant for applications in light-emitting diodes (LEDs) and fluorescence resonance energy transfer (FRET) (Pujar et al., 2017).

  • Antioxidant Activity Evaluation : 2,6-Di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols were synthesized and tested for their antioxidant properties. Some compounds exhibited significant free-radical scavenging ability (Shakir et al., 2014).

  • Protoporphyrinogen Oxidase Inhibitors : Novel 1,3,4-oxadiazol-2(3H)-ones were designed as protoporphyrinogen oxidase inhibitors, showing promising herbicidal activity and low toxicity to mammals, making them environmentally friendly alternatives (Jiang et al., 2010).

  • Delayed Luminescence in OLEDs : The study of 2-methyl-5-phenyl-1,3,4-oxadiazoles revealed their potential use in organic light-emitting diodes (OLEDs) due to their favorable luminescent properties (Cooper et al., 2022).

Mechanism of Action

The mechanism of action of 3-(Tert-butyl)-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole is not clearly mentioned in the available resources .

Safety and Hazards

The safety and hazards of 3-(Tert-butyl)-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole are not clearly mentioned in the available resources .

properties

IUPAC Name

3-tert-butyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16FN3O/c1-10(2,3)9-13-8(15-14-9)7-4-6(11)5-12-7/h6-7,12H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKZJPZRTGSKSRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=N1)C2CC(CN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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